

A Comparative Pharmacokinetic Profile of Lumicitabine and its Active Metabolite, ALS-8112

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lumicitabine**

Cat. No.: **B608685**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the investigational antiviral agent **Lumicitabine** (also known as ALS-8176) and its active metabolite, ALS-8112. **Lumicitabine** is a prodrug designed for oral administration to treat respiratory syncytial virus (RSV) infections.^[1] Understanding the pharmacokinetic relationship between the prodrug and its active form is crucial for optimizing dosing strategies and predicting therapeutic efficacy and safety.

Executive Summary

Lumicitabine is a 3',5'-di-O-isobutyryl prodrug of the cytidine nucleoside analog ALS-8112.^[2] Following oral administration, **Lumicitabine** undergoes rapid and extensive conversion to ALS-8112.^[2] This active metabolite is then taken up by cells and intracellularly phosphorylated to its active triphosphate form, ALS-008136, which acts as a potent and selective inhibitor of the RSV RNA-dependent RNA polymerase, ultimately leading to chain termination of the viral RNA.^{[2][3]} Due to its rapid conversion, plasma concentrations of the parent drug, **Lumicitabine**, are typically low and transient.^[2] Consequently, pharmacokinetic assessments have primarily focused on the active metabolite, ALS-8112, and its inactive uridine metabolite, ALS-008144.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for the active metabolite, ALS-8112, following oral administration of **Lumicitabine**. Data for the prodrug

Lumicitabine is limited due to its rapid and extensive conversion.

Parameter	ALS-8112 (Active Metabolite)	Lumicitabin e (Prodrug)	Study Population	Dosing Regimen	Source
Cmax (Maximum Plasma Concentratio n)	Dose- proportional increase observed. At the highest dose (60/40 mg/kg LD/MD), mean Cmax was 10,820 ng/mL on Day 1 and 18,790 ng.h/mL on Day 5.	Data not available due to rapid conversion.	Infants and Children (28 days to ≤36 months)	Loading Dose (LD) / Maintenance Dose (MD)	[2]
Tmax (Time to Maximum Plasma Concentratio n)	Approximatel y 15–30 minutes to detect measurable plasma concentration s of ALS- 8112.	Data not available due to rapid conversion.	Healthy Adults	Single oral fasted dose (40 mg to 750 mg)	[2]
AUC (Area Under the Curve)	Dose- proportional increase observed. At the highest dose (60/40 mg/kg LD/MD), mean AUC0- 24h was	Data not available due to rapid conversion.	Infants and Children (28 days to ≤36 months)	Loading Dose (LD) / Maintenance Dose (MD)	[2]

10,820
ng.h/mL on
Day 1 and
18,790
ng.h/mL on
Day 5.

Clearance	54.2 L/h/70 kg	Data not available.	Healthy Adults	Multiple Regimens	[1]
Half-life (t _{1/2})	The intracellular half-life of the active triphosphate metabolite (ALS-008136) is approximately 29 hours.	Data not available.	In vitro data	N/A	[3]

Note: Direct comparison of pharmacokinetic parameters across different studies should be done with caution due to variations in study populations, dosing regimens, and analytical methodologies.

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined through clinical trials involving the analysis of biological samples. The general methodologies employed are outlined below.

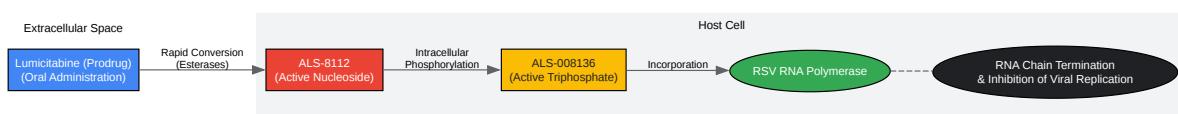
Pharmacokinetic Sample Collection

In human clinical studies, blood samples were collected at various time points following the oral administration of **Lumicitabine**.^{[1][2]} Sampling schedules were designed to capture the absorption, distribution, metabolism, and elimination phases of the drug and its metabolites. Typically, samples were collected pre-dose and at multiple time points post-dose.^[1]

Bioanalytical Method for Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify the concentrations of ALS-8112 and its inactive uridine metabolite, ALS-008144, in plasma samples.[\[1\]](#)

General LC-MS/MS Protocol Outline:

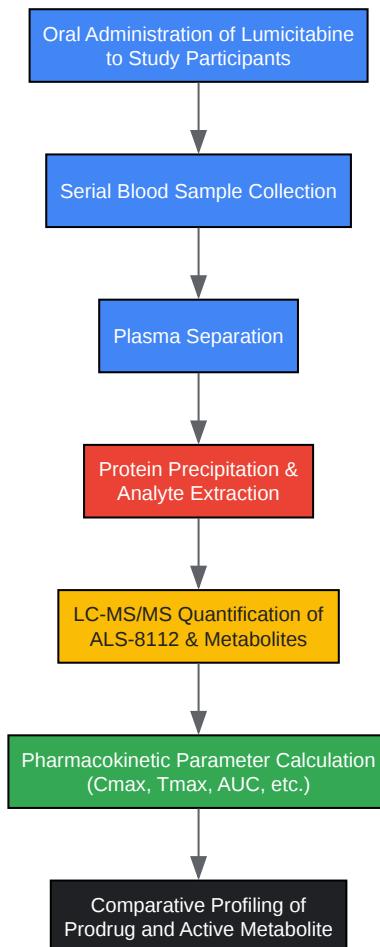

- **Sample Preparation:** Plasma samples are typically prepared using protein precipitation to remove larger molecules that can interfere with the analysis. This is often achieved by adding a solvent like acetonitrile.[\[4\]](#)
- **Chromatographic Separation:** The prepared sample is injected into a liquid chromatography system. A C18 column is commonly used for the separation of nucleoside analogs.[\[4\]](#)[\[5\]](#) A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile) is employed to separate the analytes of interest from other components in the plasma matrix.[\[4\]](#)[\[5\]](#)
- **Mass Spectrometric Detection:** Following chromatographic separation, the analytes are introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the target analytes (ALS-8112 and ALS-008144) and their internal standards.[\[4\]](#) This technique provides high sensitivity and specificity for accurate quantification.

The lower limit of quantification (LLOQ) for ALS-8112 and ALS-008144 in plasma has been reported to be 2 ng/mL and 1 ng/mL, respectively.[\[1\]](#)

Visualizations

Metabolic Pathway and Mechanism of Action

The following diagram illustrates the metabolic activation of **Lumicitabine** and its mechanism of action in inhibiting RSV replication.



[Click to download full resolution via product page](#)

Caption: Metabolic activation of **Lumicitabine** and its mechanism of action.

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines the typical experimental workflow for the comparative pharmacokinetic profiling of **Lumicitabine** and its metabolites.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for pharmacokinetic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. Lumicitabine, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS) [protocols.io]
- To cite this document: BenchChem. [A Comparative Pharmacokinetic Profile of Lumicitabine and its Active Metabolite, ALS-8112]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608685#comparative-pharmacokinetic-profiling-of-lumicitabine-and-its-active-metabolite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com